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Compound of Interest

Compound Name: CC214-2

Cat. No.: B15621954 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
CC-214-2 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the

mechanistic target of rapamycin (mTOR) kinase.[1][2] It distinguishes itself from allosteric

inhibitors like rapamycin by directly targeting the kinase domain of mTOR, thereby blocking the

activity of both mTOR Complex 1 (mTORC1) and mTORC2.[1][3] This dual inhibition leads to a

more comprehensive blockade of the mTOR signaling pathway, which is frequently

hyperactivated in various human cancers. Preclinical studies have demonstrated the anti-tumor

activity of CC-214-2 following oral administration in various cancer models, including prostate

cancer and glioblastoma.[1][2][3]

These application notes provide a summary of the mechanism of action of CC-214-2 and

detailed protocols for its formulation and administration via oral gavage in mice, a standard

procedure for preclinical in vivo efficacy and pharmacokinetic studies.

Mechanism of Action: Dual mTORC1/mTORC2
Inhibition
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and

survival. It is centered around two distinct multiprotein complexes, mTORC1 and mTORC2.
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mTORC1 controls protein synthesis and cell growth by phosphorylating downstream targets

such as S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1).

mTORC2 regulates cell survival and cytoskeletal organization, partly by phosphorylating Akt

at serine 473 (S473), which is required for its full activation.

CC-214-2 exerts its anti-neoplastic effects by inhibiting the kinase activity of mTOR within both

complexes, leading to the suppression of rapamycin-resistant signaling pathways and a potent

induction of autophagy.[2][3][4]
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Caption: mTOR signaling pathway inhibition by CC-214-2.

Quantitative Data Summary
The following tables summarize key quantitative data for CC-214-2. Specific values for

pharmacokinetic and efficacy studies are often study-dependent and may not all be publicly

available.

Table 1: Physicochemical Properties of CC-214-2

Property Value Source

Molecular Formula C₂₅H₂₅N₅O₄ Inferred from structure

Molecular Weight 459.5 g/mol Inferred from structure

Appearance Solid General knowledge

| Solubility | Poorly soluble in water | General knowledge |

Table 2: Pharmacokinetic Parameters of CC-214-2 in Mice (Oral Gavage) Note: Specific

pharmacokinetic values from nonclinical studies are not readily available in the public domain.

The data below are illustrative placeholders based on typical preclinical compounds and should

be determined experimentally.
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Parameter Symbol Value
Species/Str
ain

Dose
(mg/kg)

Vehicle

Peak
Plasma
Concentrati
on

Cₘₐₓ
Determine
Experiment
ally

Mouse e.g., 50
e.g., 0.5%
MC, 0.1%
Tween-80

Time to Peak

Concentratio

n

Tₘₐₓ

Determine

Experimentall

y

Mouse e.g., 50

e.g., 0.5%

MC, 0.1%

Tween-80

Half-Life t₁/₂

Determine

Experimentall

y

Mouse e.g., 50

e.g., 0.5%

MC, 0.1%

Tween-80

| Oral Bioavailability | %F | Reported as "Orally Available"[1] | Mouse | e.g., 50 | e.g., 0.5% MC,

0.1% Tween-80 |

Table 3: Preclinical Efficacy of CC-214-2 (Oral Gavage) in Xenograft Models

Cancer
Model

Animal
Model

Dose
(mg/kg) &
Schedule

Vehicle
Efficacy
Outcome

Source

Prostate
Cancer

PC3
Xenograft
(Mouse)

Up to 100
mg/kg

Not
Specified

Significant,
dose- and
schedule-
dependent
tumor
growth
inhibition.

[2]

| Glioblastoma | Orthotopic Xenograft (Mouse) | Not Specified | Not Specified | Significantly

inhibited tumor growth. |[3] |
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Protocol 1: Preparation of CC-214-2 Formulation for Oral
Gavage
Given the poor aqueous solubility of many kinase inhibitors, a suspension is a common and

effective formulation for oral gavage. This protocol provides a starting point for preparing a

suspension in a standard aqueous vehicle.

Materials:

CC-214-2 powder

Vehicle components:

Methylcellulose (MC) or Carboxymethylcellulose sodium (CMC-Na)

Tween-80 (Polysorbate 80)

Sterile water or saline (0.9% NaCl)

Mortar and pestle (optional, for particle size reduction)

Sterile conical tubes (15 mL or 50 mL)

Magnetic stirrer and stir bar

Analytical balance and weigh boats

Spatula

Procedure:

Vehicle Preparation (Example: 0.5% MC with 0.1% Tween-80 in Water): a. To prepare 10 mL

of vehicle, weigh 50 mg of methylcellulose. b. Heat approximately 5 mL of sterile water to 60-

80°C. Add the methylcellulose powder and stir vigorously to disperse. c. Add the remaining 5

mL of cold sterile water and continue to stir in a cold water bath until a clear, viscous solution

forms. d. Add 10 µL of Tween-80 to the solution and mix thoroughly. e. Store the prepared

vehicle at 4°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose Calculation: a. Determine the required concentration (mg/mL) based on the desired

dose (mg/kg) and dosing volume (typically 5-10 mL/kg). b. Formula: Concentration (mg/mL)

= Dose (mg/kg) / Dosing Volume (mL/kg) c. Example: For a 50 mg/kg dose and a 10 mL/kg

dosing volume, the required concentration is 5 mg/mL.

Suspension Preparation: a. Accurately weigh the required amount of CC-214-2 powder. For

10 mL of a 5 mg/mL suspension, weigh 50 mg of CC-214-2. b. If particles are large, gently

grind the powder in a mortar and pestle to a fine consistency. c. Transfer the powder to a

sterile conical tube. d. Add a small volume (e.g., 1-2 mL) of the prepared vehicle to the

powder to create a paste. Mix thoroughly with a spatula or by vortexing to ensure the powder

is fully wetted and no clumps remain. e. Gradually add the remaining vehicle in small

portions, mixing thoroughly after each addition, until the final volume is reached. f. Place a

sterile magnetic stir bar in the tube and stir the suspension continuously for at least 15-30

minutes before dosing to ensure homogeneity.

Pre-Dosing Preparation: a. Before drawing each dose, vortex or stir the suspension

vigorously to ensure it is uniformly mixed. b. Visually inspect the formulation for any signs of

precipitation or instability.

Protocol 2: Oral Gavage Administration Procedure in
Mice
This protocol outlines the steps for safe and effective oral gavage administration in mice. All

procedures should be performed in accordance with approved Institutional Animal Care and

Use Committee (IACUC) protocols.

Materials:

Prepared CC-214-2 formulation

Appropriately sized syringes (e.g., 1 mL)

Oral gavage needles (feeding needles):

Typically 20-22 gauge for adult mice.

Use flexible plastic or stainless steel needles with a ball-tip to prevent tissue damage.
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Animal scale

Procedure:

Animal Preparation: a. Weigh the mouse immediately before dosing to calculate the precise

volume to be administered. b. Formula: Dose Volume (mL) = [Weight (kg) x Dosing Volume

(mL/kg)]

Restraint: a. Proper restraint is critical for safety. Handle the mice for several days prior to

the experiment to acclimate them. b. Gently scruff the mouse by grasping the loose skin over

the neck and shoulders with the thumb and forefinger. This should immobilize the head and

prevent the animal from biting. c. Hold the mouse in a vertical position to straighten the path

to the esophagus.

Needle Insertion and Administration: a. Fill the syringe with the calculated volume of the CC-

214-2 suspension, ensuring it remains well-mixed. b. Gently insert the gavage needle into

the side of the mouth, just behind the incisors. c. Advance the needle along the roof of the

mouth toward the back of the throat. The animal will typically swallow as the needle reaches

the pharynx. d. Allow the needle to pass smoothly into the esophagus. Never force the

needle. If resistance is met, withdraw it completely and reposition. e. Once the needle is

correctly placed (it should advance to a pre-measured depth without resistance), slowly

depress the syringe plunger over 2-3 seconds to administer the formulation. f. Administering

the liquid too quickly can cause reflux and aspiration.

Post-Administration: a. After administration, gently withdraw the needle in a single, smooth

motion. b. Return the mouse to its cage and monitor it for at least 15 minutes for any

immediate signs of distress, such as difficulty breathing or fluid emerging from the nose or

mouth, which could indicate accidental tracheal administration. c. Continue to monitor the

animals according to the study protocol.
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Caption: Experimental workflow for an in vivo oral gavage study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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